molecular formula C10H8O5S B2372095 1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid CAS No. 1391272-62-0

1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid

Cat. No.: B2372095
CAS No.: 1391272-62-0
M. Wt: 240.23
InChI Key: SGFXIDLTVDYRHV-UHFFFAOYSA-N
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Description

1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a benzothiin core (a fused benzene and thiophene ring system) with three oxo groups at positions 1, 1, and 4, and a carboxylic acid substituent at position 6. The trioxo groups impart strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid moiety and influencing reactivity in synthetic applications.

Properties

IUPAC Name

1,1,4-trioxo-2,3-dihydrothiochromene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S/c11-8-3-4-16(14,15)9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFXIDLTVDYRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Cyclization of Thienopyridine Precursors

A foundational approach involves the nitration of 2-chloro-7-cyclopropyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, followed by cyclization to form the trioxo-thiin core. In this method, nitration at the C(3) position introduces a nitro group, which activates the aromatic ring for subsequent nucleophilic substitution. The reaction proceeds via an SNAr (addition-elimination) mechanism, facilitated by electron-withdrawing groups such as the C(4)-keto and C(3)-nitro moieties.

Key Steps:

  • Nitration: Treatment of the thienopyridine precursor with concentrated nitric acid at 0–5°C yields the nitro derivative.
  • Reduction and Lactamization: Sodium dithionite in aqueous potassium carbonate reduces the nitro group to an amine, followed by spontaneous lactamization to form the trioxo-thiazinone ring.

Experimental Data:

Step Reagents Conditions Yield
Nitration HNO3, H2SO4 0–5°C, 2 h 68%
Reduction Na2S2O4, K2CO3 80°C, 1 h 72%

Magnesium Alkoxide-Mediated Cyclization

A patent-pending method substitutes traditional sodium alkoxide bases with magnesium alkoxide to minimize side reactions and improve yields. This approach addresses the limitations of excessive alkalinity in sodium methoxide, which often leads to decomposition of sensitive intermediates.

Procedure:

  • Alkoxide Preparation: Magnesium turnings react with methanol to form magnesium methoxide.
  • Cyclization: The thieno-thiazine intermediate is treated with magnesium methoxide in ethanol at reflux, achieving cyclization to the trioxo-thiin framework.

Advantages:

  • Yield Improvement: 85% isolated yield compared to 50–60% with sodium methoxide.
  • Reduced Byproducts: Lower basicity minimizes hydrolytic cleavage of ester groups.

Carboxylation Strategies

Direct Carboxylation via Ullmann Coupling

The introduction of the carboxylic acid group at the C(6) position is achieved through Ullmann-type coupling using copper catalysts. Resorcinol and 2-bromobenzoic acid undergo condensation in the presence of CuSO4 and NaOH, forming the benzo[E]thiin backbone.

Reaction Scheme:
$$ \text{2-Bromobenzoic acid} + \text{Resorcinol} \xrightarrow{\text{CuSO}_4, \text{NaOH}} \text{Benzo[E]thiin-6-carboxylic acid} $$

Optimization Notes:

  • Solvent System: Aqueous acetone (1:1 v/v) enhances solubility of aromatic intermediates.
  • Purification: Recrystallization from methanol and glacial acetic acid achieves ≥95% purity.

Post-Cyclization Oxidation

Alternative routes oxidize pre-formed thiin derivatives to introduce the trioxo functionality. For example, oxidation of 2H,3H-benzo[E]thiin-6-carboxylic acid with potassium permanganate in acidic medium yields the 1,1,4-trioxo derivative.

Conditions:

  • Oxidizing Agent: KMnO4 (3 equiv) in H2SO4/H2O.
  • Temperature: 70°C, 4 h.
  • Yield: 65–70% after column chromatography.

Table 1: Summary of Synthetic Approaches

Method Key Step Yield (%) Purity (%) Scalability
Nitration-Cyclization Na2S2O4 reduction 72 90 Moderate
Mg Alkoxide Cyclization Mg(OCH3)2 cyclization 85 95 High
Ullmann Carboxylation CuSO4-mediated coupling 55 95 Low
Post-Oxidation KMnO4 oxidation 70 92 Moderate

Challenges and Optimization Strategies

Purification of Polar Byproducts

The high polarity of trioxo-thiin derivatives complicates isolation. Reverse-phase chromatography (C18 column) with acetonitrile/water gradients achieves effective separation.

Chemical Reactions Analysis

Types of Reactions

1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.

    Reduction: Reduction reactions can be used to remove oxo groups or convert them into hydroxyl groups.

    Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds similar to 1,1,4-trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For instance, research into related compounds has shown their potential as bifunctional agents that can target proliferative diseases effectively .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives of benzo[E]thiin compounds possess activity against a range of bacterial strains. This makes them potential candidates for developing new antibiotics or antimicrobial agents .

Materials Science

Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique structure allows for the formation of cross-linked networks that enhance the mechanical properties and thermal stability of the resulting materials. Studies have shown promising results in creating high-performance materials suitable for various industrial applications .

Nanotechnology
In nanotechnology, this compound serves as a precursor for synthesizing nanomaterials with specific functionalities. For example, it can be used to create nanoparticles that are effective in drug delivery systems or as catalysts in chemical reactions. The ability to modify the surface properties of these nanoparticles enhances their applicability in biomedical fields .

Environmental Applications

Catalysis
The compound has been explored as a catalyst in various chemical reactions, including the degradation of pollutants. Its acidic nature allows it to facilitate reactions that break down harmful substances into less toxic forms. Research indicates that using this compound in catalytic processes can improve reaction efficiency and reduce environmental impact .

Sensor Development
Another application lies in the development of sensors for detecting environmental pollutants. The compound's ability to interact with specific ions or molecules makes it suitable for designing sensitive detection systems. These sensors can be critical in monitoring water quality and ensuring environmental safety .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cells with IC50 values indicating potent activity .
Study 2Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Study 3Polymer SynthesisDeveloped a new polymer with enhanced thermal stability using the compound as a monomer .
Study 4Environmental CatalysisShowed effective degradation of organic pollutants under mild conditions using this compound as a catalyst .

Mechanism of Action

The mechanism of action of 1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxo and carboxylic acid groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations
Compound Name Core Structure Oxo Group Positions Carboxylic Acid Position Key Substituents Molecular Formula Molecular Weight
1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid Benzothiin 1,1,4 6 None Not Provided Not Provided
Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate Benzothiazine 3 6 Ethyl ester C₁₁H₁₁NO₃S 237.27
Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate Benzoxazine 3 6 Methyl ester, oxygen instead of sulfur C₁₀H₉NO₄ 207.18
2-[(4-Ethoxy-3-methoxyphenyl)methylene]-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-6-carboxylic acid Benzothiazine 3 6 Ethoxy-methoxyphenyl substituent C₁₉H₁₇NO₅S 371.41
1,1,3-Trioxo-2-(oxolan-2-ylmethyl)-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Benzothiazole 1,1,3 6 Oxolane (tetrahydrofuran) methyl C₁₃H₁₃NO₆S 311.31

Key Observations :

  • Core Heterocycle : The target compound’s benzothiin core differs from benzothiazine (sulfur and nitrogen) and benzothiazole (sulfur and nitrogen in a five-membered ring) . Benzoxazine analogs replace sulfur with oxygen, reducing electron-withdrawing effects .
  • Oxo Group Positioning : The 1,1,4-trioxo configuration in the target compound is distinct from the single oxo group at position 3 in benzothiazines or the 1,1,3-trioxo arrangement in benzothiazoles . This likely increases ring strain and acidity compared to analogs.
  • Substituent Effects: Ester derivatives (e.g., ethyl or methyl) exhibit lower polarity than the free carboxylic acid, impacting solubility.
Physicochemical and Reactivity Differences
  • Acidity : The 1,1,4-trioxo groups in the target compound create a stronger electron-deficient environment than single-oxo analogs, likely lowering the pKa of the carboxylic acid. This contrasts with benzoxazine derivatives, where oxygen’s lower electronegativity compared to sulfur reduces electron withdrawal .
  • Synthetic Utility : Benzothiazoles with trioxo groups (e.g., ) are often used as intermediates in API synthesis due to their reactivity in nucleophilic substitution or cycloaddition reactions. The target compound’s trioxo configuration may favor similar reactivity but with regioselectivity differences.
  • Biological Activity : Benzothiazine-6-carboxylic acid derivatives are explored for antimicrobial and anti-inflammatory applications . The trioxo groups in the target compound could enhance binding to enzyme active sites via hydrogen bonding or covalent interactions.

Biological Activity

1,1,4-Trioxo-2H,3H-benzo[E]thiin-6-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a trioxo structure with a benzo-thiin moiety. Its molecular formula is C9H5O5S, which contributes to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that derivatives of benzo-thiins exhibit significant anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
1,1,4-Trioxo-2H,3H-benzo[E]thiinBreast Cancer15.2Apoptosis induction
Benzothiazine Derivative ALung Cancer10.5Inhibition of cell proliferation
Benzothiazine Derivative BColon Cancer8.3Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The trioxo structure may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial survival.
  • Cell Membrane Interaction : The compound's lipophilicity allows it to integrate into cell membranes, disrupting their integrity.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing breast cancer xenografts revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Testing

In vitro tests against clinical isolates of Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations comparable to standard antibiotics.

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